molecular formula C13H15BFNO3 B12822903 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No.: B12822903
M. Wt: 263.07 g/mol
InChI Key: YXWDNVPMFXVWAI-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole ( 2419913-27-0) is a fluorinated benzooxazole derivative bearing a pinacol boronate ester group. This compound has a molecular formula of C13H15BFNO3 and a molecular weight of 263.08 g/mol . Its structure integrates a benzo[d]oxazole heterocycle, a fluorine substituent, and the reactive 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The primary research application of this compound is as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, the boronate ester functional group enables the efficient formation of new carbon-carbon bonds, allowing researchers to construct complex biaryl architectures that are prevalent in many pharmaceutical agents, functional materials, and agrochemicals. The embedded benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The presence of the fluorine atom can significantly influence a molecule's physicochemical properties, metabolic stability, and bioavailability, making this boronic ester a particularly useful reagent for the synthesis and structural diversification of fluorinated drug candidates . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

Molecular Formula

C13H15BFNO3

Molecular Weight

263.07 g/mol

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-11-10(6-9(8)15)16-7-17-11/h5-7H,1-4H3

InChI Key

YXWDNVPMFXVWAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Formation of Benzo[d]oxazole Core: The 5-fluoro-2-nitroaniline undergoes a cyclization reaction to form the benzo[d]oxazole core. This is typically achieved through a condensation reaction with a suitable aldehyde under acidic conditions.

    Introduction of Dioxaborolane Group: The final step involves the introduction of the dioxaborolane group. This is usually done via a palladium-catalyzed borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or phenols.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is in the synthesis of novel anticancer agents. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzo[d]oxazole structures have shown promising activity against glioblastoma cells and other cancer types through mechanisms involving apoptosis induction and DNA damage .

Structure-Activity Relationships

The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that varying substituents on the benzoxazole ring can significantly affect the compound's efficacy against cancer cells. For example, the presence of electron-withdrawing groups has been linked to increased potency .

In Vitro and In Vivo Assessments

In vitro studies have been conducted to assess the cytotoxicity of this compound derivatives against specific cancer cell lines. These studies often utilize assays such as MTT or colony formation assays to evaluate cell viability and proliferation . In vivo studies using animal models have further validated the anticancer properties of these compounds, highlighting their potential for therapeutic use .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dioxaborolane group can facilitate cellular uptake.

Comparison with Similar Compounds

Benzo[d]oxazole Derivatives with Varied Substituents

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS 936902-12-4, 1000339-10-5):
    • Lacks the fluorine atom at position 5, reducing electron-withdrawing effects and altering reactivity in coupling reactions. Retains the boronate ester at position 6, making it a direct analog for cross-coupling applications .

Heterocyclic Variants

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole :
    • Replaces oxazole with isoxazole, introducing an additional oxygen atom. This enhances electron deficiency, improving reactivity in nucleophilic substitutions but reducing stability in aqueous conditions .
  • 2-Acetylamino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)benzo[d]thiazole: Thiazole core increases π-acidity, favoring coordination with transition metals. The acetylated amine offers a site for further functionalization, unlike the fluorine-substituted oxazole .

Functionalized Derivatives

  • 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde :
    • Features an aldehyde group at position 3 of a pyridine ring, enabling conjugation with amines or hydrazines. The fluorine and boronate ester positions mirror the target compound, but the aldehyde adds orthogonal reactivity .

Physicochemical Properties

Property Target Compound 5-Boronate Oxazole (CAS 936902-12-4) 2-Methyl-6-Boronate Oxazole (CAS 1408089-23-5)
Molecular Weight 291.1 g/mol 273.1 g/mol 287.2 g/mol
Melting Point Not reported 145–147°C 122–124°C
Solubility Low in H₂O; high in THF, DCM Similar to target Enhanced lipophilicity due to methyl group
Stability Stable under argon Hygroscopic boronate ester Less hygroscopic than non-methylated analogs

Reactivity in Cross-Coupling Reactions

  • Target Compound : Exhibits moderate reactivity in Suzuki couplings due to fluorine’s electron-withdrawing effect, which slightly deactivates the boronate ester. Typical yields: 70–85% with aryl bromides .
  • Non-Fluorinated Analogs: Higher reactivity (yields >90%) due to reduced electron withdrawal, enabling faster transmetallation .
  • Methyl-Substituted Analogs : Steric hindrance from the methyl group reduces coupling efficiency with bulky substrates (yields ~60–75%) .

Biological Activity

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C13H16BFO3 with a molar mass of approximately 250.07 g/mol. The compound features a fluorine atom at the 5-position and a dioxaborolane moiety that enhances its reactivity and stability.

Property Value
Molecular FormulaC13H16BFO3
Molar Mass250.07 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with boron-containing reagents. Specific methodologies can vary but generally include:

  • Formation of the Dioxaborolane : The dioxaborolane moiety is synthesized through the reaction of boronic acid derivatives with appropriate alcohols.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Final Coupling : The final step involves coupling the dioxaborolane with the benzo[d]oxazole scaffold.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies showed that related compounds exhibited significant cytotoxicity against various cancer cell lines such as lung cancer (A549) and leukemia (L1210). For example:
    • Compounds with similar structures demonstrated IC50 values ranging from 10710^{-7} to 108M10^{-8}M against S. faecium and E. coli but were less effective against leukemia cells .

The biological activity is believed to stem from several mechanisms:

  • Inhibition of Tubulin Polymerization : Some derivatives have shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Activation of caspase pathways has been observed in treated cells, indicating that these compounds can induce programmed cell death .

Study on Lung Cancer Cells

A study evaluated the effects of various benzo[d]oxazole derivatives on lung cancer A549 cells:

  • Results : Compounds showed over 30% cytotoxicity at concentrations as low as 10 µM.
  • Selectivity : Some compounds were found to be more toxic to cancer cells than to healthy cells .

Comparative Analysis

The biological activity of this compound was compared with other known anticancer agents:

Compound IC50 (µM) Target Cell Line
Compound A0.56A549
Compound B1.0L1210
5-Fluoro derivative<10A549

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A representative method involves reacting a halogenated precursor (e.g., 6-bromo-5-fluorobenzo[d]oxazole) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst, potassium acetate, and 1,4-dioxane at 100°C for 8 hours . Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ (0.36 mmol per 18.2 mmol substrate).
  • Solvent : 1,4-dioxane.
  • Yield : Up to 90% after crystallization with ethanol.
    Alternative routes use pinacol boronic ester intermediates under similar conditions, emphasizing inert atmospheres (argon) and column chromatography for purification .

Q. How can the structure of this compound be confirmed after synthesis?

Critical characterization methods include:

  • ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and benzo[d]oxazole core (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., 322 Da for analogous structures) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, validated using software like SHELXL or OLEX2 .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

  • Suzuki-Miyaura couplings : Forms biaryl linkages for pharmaceuticals, OLED materials, and conjugated polymers .
  • Fluorine incorporation : The electron-withdrawing fluorine substituent enhances metabolic stability in drug candidates .
  • Boron-based functionalization : Enables further derivatization via protodeboronation or transmetallation .

Advanced Research Questions

Q. How can mechanistic studies optimize cross-coupling reactions involving this boronic ester?

  • Catalyst screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or Buchwald-Hartwig ligands to improve turnover in electron-deficient systems .
  • Solvent effects : Compare polar aprotic (DMF, dioxane) vs. ethereal solvents (THF) for solubility and reaction rates .
  • Kinetic monitoring : Use in situ NMR or HPLC to track intermediates (e.g., oxidative addition vs. transmetallation steps) .

Q. What role does the fluorine substituent play in electronic applications like OLEDs?

The fluorine atom:

  • Modifies HOMO/LUMO levels : Enhances electron transport in emissive layers, critical for thermally activated delayed fluorescence (TADF) .
  • Reduces aggregation-induced quenching : Steric effects from fluorine improve thin-film morphology in devices .
  • Validation : DFT calculations (e.g., Gaussian09) correlate substituent effects with photoluminescence quantum yields .

Q. How can crystallographic data resolve ambiguities in regioselectivity or stereochemistry?

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction to assign positions of fluorine and boron atoms .
  • Refinement : SHELXL’s restraints refine disordered dioxaborolane moieties, while OLEX2’s GUI streamlines analysis .
  • Case study : A 2024 study resolved a fluorine-boron tautomerism conflict using anisotropic displacement parameters .

Q. What strategies mitigate low yields in multistep syntheses involving this compound?

  • Purification : Employ gradient silica column chromatography (hexane:EtOAc) to separate boronic ester byproducts .
  • Protection/deprotection : Use tert-butyl carbamates or acetyl groups to stabilize reactive intermediates .
  • Scale-up adjustments : Reduce catalyst loading (e.g., 0.5 mol% Pd) and optimize stoichiometry (1:1.1 substrate:boron reagent) .

Q. How does the compound’s stability under acidic/basic conditions impact reaction design?

  • Acidic conditions : The dioxaborolane ring hydrolyzes to boronic acid (pH <5), requiring buffered media (pH 7–9) for Suzuki couplings .
  • Basic conditions : Fluorine substitution reduces susceptibility to nucleophilic aromatic substitution, but prolonged heating in NaOH/EtOH may degrade the oxazole ring .
  • Stability testing : Monitor via TLC or LC-MS at 12-hour intervals .

Q. What computational tools predict reactivity or electronic properties of derivatives?

  • DFT (Gaussian, ORCA) : Models transition states for cross-coupling or charge transfer in donor-acceptor dyads .
  • Molecular docking (AutoDock Vina) : Screens derivatives for binding affinity to biological targets (e.g., kinase inhibitors) .
  • ChemDraw/CrystalExplorer : Visualizes steric effects of fluorine and boron groups on molecular packing .

Q. How can conflicting NMR data from analogous compounds be reconciled?

  • Solvent calibration : Compare DMSO-d₆ vs. CDCl₃ shifts for aromatic protons .
  • Decoupling experiments : Use NOESY or COSY to assign overlapping peaks in congested regions (δ 7.0–8.0 ppm) .
  • Reference databases : Cross-check with Cambridge Structural Database (CSD) entries for benzo[d]oxazole derivatives .

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